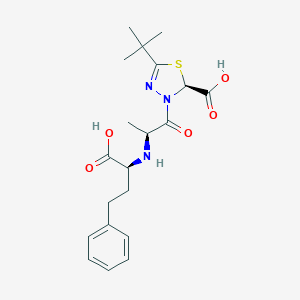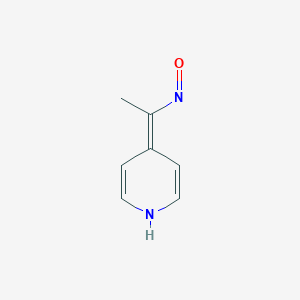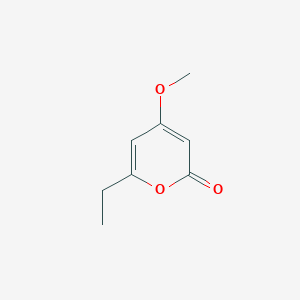
6-乙基-4-甲氧基-2-吡喃酮
概述
描述
6-Ethyl-4-methoxy-2-pyranone is an organic compound with the molecular formula C8H10O3. It belongs to the class of pyranones, which are six-membered cyclic esters.
科学研究应用
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound exhibits biological activities, making it a candidate for drug development.
Medicine: Its derivatives have shown promise in antimicrobial and anticancer research.
作用机制
Target of Action
It’s known that pyrone-based derivatives, to which this compound belongs, possess remarkable biological properties including antimicrobial, antiviral, cytotoxic, and antitumor activity . These characteristics suggest that the compound may interact with a variety of biological targets.
Mode of Action
Pyrones are a class of six-membered conjugated cyclic esters possessing reactivity similar to lactones and 1,3-dienes . They exist in two isomeric forms, α -pyrone and γ -pyrone (also known as 2-pyrone and 4-pyrone, respectively), depending on the position of the oxygen atom in relation to the carbonyl group in the ring . It has been reported that the C-2, C-4 and C-6 positions of the 2-pyrone are electrophilic and follow the nucleophilic attack .
Pharmacokinetics
It’s known that these compounds have good bioavailability, low molecular weight, simple structure, and low production cost , which suggests favorable pharmacokinetic properties.
Result of Action
Pyrone-based compounds are known to possess remarkable biological properties including antimicrobial, antiviral, cytotoxic, and antitumor activity , suggesting that they may have a wide range of molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Ethyl-4-methoxy-2-pyranone . For instance, the compound should be stored in a sealed, dry environment at room temperature
准备方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-ethyl-4-methoxy-2-pyranone involves a dehydration reaction. Initially, methoxyethanone is reacted with ammonium sulfate to form the corresponding pyran compound. The resulting compound is then co-reacted with acetic acid and ammonium sulfate to obtain the target product .
Industrial Production Methods: Industrial production methods for 6-ethyl-4-methoxy-2-pyranone typically involve large-scale synthesis using similar dehydration reactions. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.
化学反应分析
Types of Reactions: 6-Ethyl-4-methoxy-2-pyranone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
相似化合物的比较
4-Methoxy-2-pyranone: Similar in structure but lacks the ethyl group.
6-Methyl-4-methoxy-2-pyranone: Similar but with a methyl group instead of an ethyl group.
Uniqueness: 6-Ethyl-4-methoxy-2-pyranone is unique due to the presence of both an ethyl and a methoxy group, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions and reactivity that are not observed in its similar counterparts .
属性
IUPAC Name |
6-ethyl-4-methoxypyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-3-6-4-7(10-2)5-8(9)11-6/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYDMVQAZDVQSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=O)O1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455693 | |
| Record name | 6-ETHYL-4-METHOXY-2-PYRANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106950-13-4 | |
| Record name | 6-ETHYL-4-METHOXY-2-PYRANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B24987.png)
![Ethanone, 1-(3-methylbicyclo[2.2.1]hepta-2,5-dien-2-yl)-(9CI)](/img/structure/B24988.png)

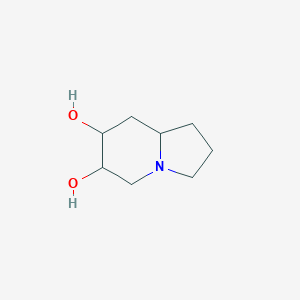

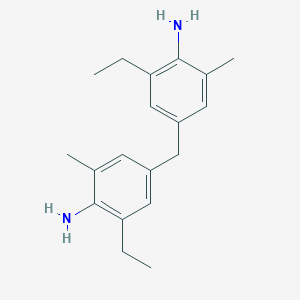

![13,17,20-Trimethyl-6-oxa-4,11-diaza-17-azoniapentacyclo[10.8.0.02,10.03,7.014,19]icosa-1(12),2(10),3(7),4,8,13,15,17,19-nonaene](/img/structure/B25002.png)
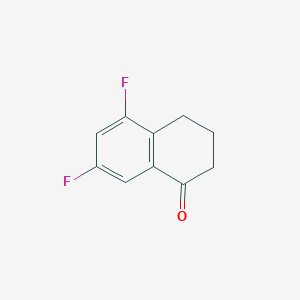
![N'-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]-N-[(E)-(4-nitrophenyl)methylideneamino]oxamide](/img/structure/B25005.png)
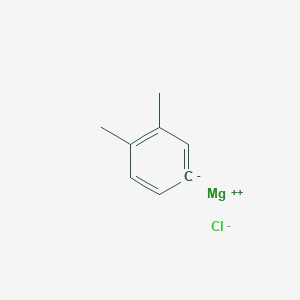
![1,3-Dimethyl-5,7,8,10-tetrahydropyrimido[4,5-b][1,4]diazocine-2,4,6,9-tetrone](/img/structure/B25009.png)
